molecular formula C16H27F3N2O2 B5170108 1-Morpholin-4-yl-3-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]propan-1-one

1-Morpholin-4-yl-3-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]propan-1-one

Cat. No.: B5170108
M. Wt: 336.39 g/mol
InChI Key: VMJBALODVJZGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholin-4-yl-3-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]propan-1-one is a synthetic organic compound that features a morpholine ring, a piperidine ring, and a trifluorobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-3-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]propan-1-one typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4,4,4-trifluorobutylamine with a suitable aldehyde or ketone under reductive amination conditions.

    Coupling with Morpholine: The piperidine intermediate is then coupled with morpholine through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the reaction.

    Final Coupling and Purification: The final step involves coupling the morpholine-piperidine intermediate with a suitable acylating agent, such as propionyl chloride, under basic conditions. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-3-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or piperidine derivatives.

Scientific Research Applications

1-Morpholin-4-yl-3-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: Its unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-3-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one: Similar in structure but with a piperazine ring instead of a piperidine ring.

    1-Morpholin-4-yl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one: Contains a trifluoromethylphenyl group instead of a trifluorobutyl group.

Uniqueness

1-Morpholin-4-yl-3-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]propan-1-one is unique due to the presence of the trifluorobutyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

1-morpholin-4-yl-3-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27F3N2O2/c17-16(18,19)6-1-7-20-8-4-14(5-9-20)2-3-15(22)21-10-12-23-13-11-21/h14H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJBALODVJZGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N2CCOCC2)CCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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